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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B10821309 Get Quote

This guide provides a detailed comparison of [Leu15]-Gastrin I with other significant gastrin

analogs, namely native Gastrin I and Pentagastrin. The information is tailored for researchers,

scientists, and drug development professionals, offering a comprehensive overview of their

performance based on available experimental data.

Introduction to Gastrin and its Analogs
Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and

mucosal cell growth in the stomach. Its biological effects are primarily mediated through the

cholecystokinin B (CCK2) receptor.[1] Analogs of gastrin have been developed for various

research and clinical applications, including diagnostics and as potential therapeutic agents.

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine residue at

position 15 is replaced by leucine. This substitution is designed to increase the peptide's

stability by preventing oxidation of the methionine, which can lead to a loss of biological activity.

[2] It is reported to retain the full biological activity of the native hormone.[2]

Gastrin I is the native, non-sulfated form of the 17-amino acid gastrin peptide (G17). It is a

potent stimulator of gastric acid secretion and mucosal cell proliferation.

Pentagastrin is a synthetic C-terminal pentapeptide fragment of gastrin. It contains the minimal

amino acid sequence required for gastrin-like activity and has been widely used in clinical

settings as a diagnostic tool to assess maximal gastric acid output.[3]
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Comparative Performance Data
The following tables summarize the available quantitative data comparing the receptor binding

affinity, potency in stimulating gastric acid secretion and cell proliferation, and stability of

[Leu15]-Gastrin I, Gastrin I, and Pentagastrin.

Table 1: Receptor Binding Affinity
Analog Receptor

Cell
Line/Tissue

Assay Type
IC50 / Kd
(nM)

Reference

[Leu15]-

Gastrin I
CCK2

Canine

gastric

parietal cells

Competitive

Binding
~0.32 [4]

Gastrin I

(G17)
CCK2

AGS-GR

cells
Not specified Not specified [5]

Pentagastrin CCK2
A431-CCK2R

cells

Calcium

Mobilization
2.80 ± 0.52

Pentagastrin CCK2 AR42J cells
Calcium

Mobilization
0.43 ± 0.19

Note: Data is compiled from different studies and experimental conditions may vary. A direct

head-to-head comparison in a single study was not available in the searched literature.

Table 2: Potency (EC50) for Biological Effects
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Analog
Biological
Effect

Model
System

EC50
Relative
Potency

Reference

[Leu15]-

Gastrin I
Not specified Not specified Not specified

Stated to

have "full

biological

activity" of

native gastrin

[2]

Gastrin I

(G17)

Cell

Proliferation

Human

gastric

adenocarcino

ma cells

(AGS)

Not specified

10x more

potent than

Pentagastrin

[5]

Gastrin I

(G17)

DNA, RNA,

Protein

Synthesis

Rat colon

mucosa
Not specified

"Significantly

stronger"

than

Pentagastrin

[6]

Pentagastrin
Gastric Acid

Secretion
Human Not specified

Partial

agonist

(~40%

efficacy of

histamine)

[7]

Pentagastrin
Cell

Proliferation

Human

gastric

adenocarcino

ma cells

(AGS)

Not specified

10x less

potent than

Gastrin-17

[5]

Note: The term "potency" is used here to describe the concentration required to produce a

certain level of biological effect. The available data is largely qualitative or comparative rather

than providing specific EC50 values for all analogs under identical conditions.

Table 3: In Vitro and In Vivo Stability

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.sigmaaldrich.com/US/en/product/sigma/g9145
https://pubmed.ncbi.nlm.nih.gov/10761693/
https://pubmed.ncbi.nlm.nih.gov/6187998/
https://pubmed.ncbi.nlm.nih.gov/163778/
https://pubmed.ncbi.nlm.nih.gov/10761693/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analog Condition Stability Profile Reference

[Leu15]-Gastrin I Aqueous solutions

More stable than

native Gastrin I due to

Leu substitution for

Met

[2]

Gastrin I
Portal circulation (dog,

rat)

Inactivated in the

small bowel, but not

the liver

[8]

Pentagastrin
Portal circulation (dog,

rat)

Rapidly inactivated by

the liver
[8]

Pentagastrin Aqueous solutions

A more stable

formulation

(pentagastrin

meglumine) has been

developed

[9]

Note: The stability data is primarily qualitative. Quantitative half-life comparisons under various

enzymatic conditions were not available in the searched literature.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

Receptor Binding Assay (Competitive Inhibition)
This protocol is based on methods described for determining the binding affinity of gastrin

analogs to the CCK2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled gastrin

analogs by measuring their ability to compete with a radiolabeled gastrin ligand for binding to

the CCK2 receptor.

Materials:
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Radioligand: 125I-[Leu15]-Gastrin I

Cell Line: A suitable cell line overexpressing the CCK2 receptor (e.g., A431-CCK2R cells).

Unlabeled Competitors: [Leu15]-Gastrin I, Gastrin I, Pentagastrin.

Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing a

protease inhibitor cocktail and a carrier protein like bovine serum albumin (BSA).

Wash Buffer: Cold binding buffer.

Scintillation Fluid and Counter.

Procedure:

Cell Preparation: Culture the CCK2R-expressing cells to confluency. Harvest the cells and

prepare a membrane fraction by homogenization and centrifugation.

Assay Setup: In a microtiter plate, add a constant amount of the cell membrane preparation

to each well.

Competition: Add increasing concentrations of the unlabeled gastrin analogs to the wells.

Radioligand Addition: Add a constant, low concentration of 125I-[Leu15]-Gastrin I to all wells.

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to

reach binding equilibrium (e.g., 60 minutes).

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a

glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

Wash the filters with cold wash buffer.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the

log concentration of the unlabeled competitor. The IC50 value is determined as the

concentration of the unlabeled analog that inhibits 50% of the specific binding of the

radioligand.
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In Vivo Gastric Acid Secretion Assay (Rat Model)
This protocol is adapted from methods used to measure gastrin-stimulated gastric acid

secretion in rats.

Objective: To measure and compare the potency of different gastrin analogs in stimulating

gastric acid secretion in an in vivo model.

Materials:

Test Animals: Male Wistar rats.

Gastrin Analogs: [Leu15]-Gastrin I, Gastrin I, Pentagastrin, dissolved in saline.

Anesthetic: Urethane or a similar long-acting anesthetic.

Surgical Equipment: For performing a tracheotomy and cannulating the esophagus and

stomach.

Perfusion Pump and Collection Tubes.

pH Meter and Titrator.

Procedure:

Animal Preparation: Anesthetize the rats. Perform a tracheotomy to ensure a clear airway.

Ligate the pylorus and insert cannulas into the esophagus and the forestomach for perfusion.

Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.

Basal Secretion: Collect the gastric effluent for a baseline period to measure basal acid

output.

Analog Administration: Administer the gastrin analogs intravenously at various doses.

Stimulated Secretion: Continue to collect the gastric effluent in timed intervals after

administration of the analogs.
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Acid Quantification: Measure the volume of the collected samples and determine the acid

concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

Data Analysis: Calculate the acid output (in μmol H+/min). Plot the acid output against the

dose of the gastrin analog to determine the dose-response relationship and calculate the

EC50 (the concentration of the analog that produces 50% of the maximal response).

Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of gastrin analogs on the

proliferation of a gastric cancer cell line.

Objective: To compare the mitogenic (proliferative) effects of different gastrin analogs on a

responsive cell line.

Materials:

Cell Line: A gastric cancer cell line known to express the CCK2 receptor (e.g., AGS cells).

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine

serum (FBS).

Gastrin Analogs: [Leu15]-Gastrin I, Gastrin I, Pentagastrin.

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

96-well plates and a microplate reader.

Procedure:

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Serum Starvation: To synchronize the cells and reduce basal proliferation, replace the growth

medium with a low-serum or serum-free medium for 24 hours.
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Treatment: Treat the cells with various concentrations of the gastrin analogs. Include a

vehicle control (medium without analog).

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT reagent to each well and incubate for a few hours. During this time,

viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple

formazan precipitate.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell proliferation relative to the control and plot it against the

concentration of the gastrin analog to determine the EC50.

Signaling Pathways
Gastrin and its analogs exert their effects by binding to the CCK2 receptor, a G-protein coupled

receptor (GPCR). The activation of the CCK2 receptor initiates several intracellular signaling

cascades.
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CCK2 Receptor Signaling Pathway

Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described

above.
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Conclusion
[Leu15]-Gastrin I emerges as a valuable tool for research due to its enhanced stability while

maintaining the biological activity of native Gastrin I. The available data suggests that both

[Leu15]-Gastrin I and native Gastrin I are significantly more potent than Pentagastrin in

stimulating cell proliferation. While direct quantitative comparisons of receptor binding affinity

and potency for gastric acid secretion are not available from a single study, the collective

evidence indicates that [Leu15]-Gastrin I is a potent and stable agonist at the CCK2 receptor.

The provided experimental protocols and workflow diagrams offer a foundation for researchers

to conduct their own comparative studies to further elucidate the nuanced differences between

these gastrin analogs under their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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